2-Bromo-N-(2-isopropoxyphenyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-N-(2-isopropoxyphenyl)acetamide typically involves the bromination of N-(2-isopropoxyphenyl)acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-Bromo-N-(2-isopropoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form N-(2-isopropoxyphenyl)acetamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the isopropoxy group, leading to the formation of corresponding alcohols or ketones.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(2-isopropoxyphenyl)acetamide is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and studies involving protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropoxy group may also play a role in the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N-(2-isopropoxyphenyl)acetamide include:
2-Bromo-N-(4-isopropoxyphenyl)acetamide: Differing in the position of the isopropoxy group on the phenyl ring.
N-(2-Isopropoxyphenyl)acetamide: Lacking the bromine atom, which affects its reactivity and applications.
2-Bromo-N-(2-methoxyphenyl)acetamide: Featuring a methoxy group instead of an isopropoxy group, leading to different chemical properties and uses.
Properties
IUPAC Name |
2-bromo-N-(2-propan-2-yloxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)15-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKPWOUOBLAIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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